molecular formula C10H11N3S B14345494 2-Benzyl-5-methyl-1,2-dihydro-3H-1,2,4-triazole-3-thione CAS No. 103274-34-6

2-Benzyl-5-methyl-1,2-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B14345494
CAS No.: 103274-34-6
M. Wt: 205.28 g/mol
InChI Key: ORXBAPLRNSFCHM-UHFFFAOYSA-N
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Description

2-Benzyl-5-methyl-1,2-dihydro-3H-1,2,4-triazole-3-thione is a sulfur-containing heterocyclic compound with the molecular formula C10H11N3S . It belongs to the 1,2,4-triazole-3-thione class, a scaffold recognized for its significant versatility and broad spectrum of biological activities in medicinal chemistry research . This compound is of high interest in the development of novel pharmacologically active agents due to its ability to interact with multiple biological targets . Researchers focus on 1,2,4-triazole-3-thione derivatives for their potential anticancer, antimicrobial, and anti-inflammatory properties . These derivatives are considered privileged structures in drug discovery because their structure allows for strong binding to enzymes and receptors . The rigidity and stability of the triazole ring, combined with the hydrogen-bonding capabilities of the thione group, contribute to favorable pharmacokinetic profiles and are key to its research value . The compound can be synthesized via classical methods, such as the cyclization of thiosemicarbazides under basic conditions , as well as through modern green chemistry approaches. These greener methods, including mechanochemistry and ultrasound-assisted synthesis, offer advantages such as higher yields, reduced reaction times, and minimized environmental impact . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate care and adhere to all relevant safety protocols.

Properties

CAS No.

103274-34-6

Molecular Formula

C10H11N3S

Molecular Weight

205.28 g/mol

IUPAC Name

2-benzyl-5-methyl-1H-1,2,4-triazole-3-thione

InChI

InChI=1S/C10H11N3S/c1-8-11-10(14)13(12-8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,11,12,14)

InChI Key

ORXBAPLRNSFCHM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=S)N(N1)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Multistep Synthesis via Thiosemicarbazide Cyclization

Reaction Pathway and Conditions

The most widely reported method involves a three-step sequence starting from acetohydrazide (1):

  • Formation of 1-acetyl-4-substituted phenyl thiosemicarbazides (2a–f) : Acetohydrazide reacts with substituted phenylisothiocyanates in ethanol under reflux (5–6 hours), yielding thiosemicarbazide intermediates.
  • Cyclization to 5-methyl-4-substituted phenyl-1,2,4-triazole-3(4H)-thiones (3a–f) : Thiosemicarbazides undergo alkaline cyclization in 2% NaOH at elevated temperatures (6 hours), forming the triazole-thione core.
  • Benzylation via nucleophilic substitution : The triazole-thione intermediates react with benzyl chloride in acetone with anhydrous potassium carbonate (K₂CO₃) as a base, yielding the target compound after 7–8 hours of stirring.
Key Parameters:
  • Yield : 61–92% (final step).
  • Purity : >98% (HPLC).

Mechanistic Insights

The cyclization step proceeds via intramolecular nucleophilic attack of the hydrazide nitrogen on the thiocarbonyl group, facilitated by NaOH. Benzylation occurs through an SN2 mechanism, where the triazole-thione’s sulfur atom acts as a nucleophile, displacing chloride from benzyl chloride (Fig. 1).

Alternative Routes and Modifications

One-Pot Synthesis from Thiosemicarbazide Derivatives

A patent (CN104370844A) describes a streamlined approach using thiosemicarbazide and thioglycolic acid in aqueous medium:

  • Amidation : Thiosemicarbazide and thioglycolic acid react under heating to form a thioamide intermediate.
  • Cyclization : Alkaline conditions (pH 10–12) promote ring closure, followed by acidification (pH 3–4) to precipitate the product.

While this method achieves 62–78% yields for analogous triazole-thiones, adapting it for benzyl substitution requires additional benzylation steps.

Solid-Phase Synthesis for High-Throughput Production

Recent studies utilize polymer-supported reagents to enhance efficiency:

  • Resin-bound hydrazides react with isothiocyanates, followed by cyclization and benzylation on solid phase.
  • Advantages : Reduced purification steps, yields >85%.

Analytical Characterization

Spectroscopic Data

  • IR Spectroscopy :
    • C=S stretch: 1,258–1,263 cm⁻¹.
    • C=N stretch: 1,644–1,658 cm⁻¹.
  • ¹H NMR (300 MHz, DMSO-d₆):
    • δ 7.26–7.40 (m, 5H, benzyl aromatic protons).
    • δ 4.38 (s, 2H, CH₂ benzyl).
    • δ 1.24 (s, 3H, CH₃).

Chromatographic Purity Assessment

  • HPLC : Retention time = 12.3 min (C18 column, acetonitrile/water 70:30).
  • Melting Point : 210–212°C.

Comparative Analysis of Synthetic Methods

Method Starting Materials Yield (%) Purity (%) Key Advantage
Multistep Cyclization Acetohydrazide, Benzyl Chloride 61–92 >98 Scalability
One-Pot Synthesis Thiosemicarbazide 62–78 >98 Reduced Steps
Solid-Phase Resin-bound Hydrazides >85 >95 High-Throughput Compatibility

Challenges and Optimization Strategies

Byproduct Formation in Benzylation

Excess benzyl chloride may lead to N-di-benzylated byproducts. Mitigation strategies include:

  • Controlled stoichiometry (1:1 molar ratio of triazole-thione to benzyl chloride).
  • Phase-transfer catalysis (e.g., tetrabutylammonium bromide) to enhance reaction efficiency.

Solvent Selection

  • Ethanol vs. Acetone : Ethanol improves solubility of intermediates but may slow benzylation; acetone accelerates alkylation but requires anhydrous conditions.

Chemical Reactions Analysis

Types of Reactions: 2-Benzyl-5-methyl-1,2-dihydro-3H-1,2,4-triazole-3-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thione group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

2-Benzyl-5-methyl-1,2-dihydro-3H-1,2,4-triazole-3-thione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial, antifungal, and antiviral activities.

    Medicine: Investigated for its potential as an anticancer agent and its ability to inhibit certain enzymes.

    Industry: Used in the development of new materials with unique properties, such as corrosion inhibitors and catalysts.

Mechanism of Action

The mechanism of action of 2-Benzyl-5-methyl-1,2-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. Additionally, the compound can interact with cellular membranes, disrupting their integrity and leading to cell death.

Comparison with Similar Compounds

The biological, chemical, and physical properties of 2-benzyl-5-methyl-1,2-dihydro-3H-1,2,4-triazole-3-thione can be contextualized by comparing it to structurally related triazole-thione derivatives. Key differences arise from variations in substituent groups, positions, and electronic effects.

Structural and Substituent Variations

Table 1: Substituent Effects on Triazole-Thione Derivatives

Compound Substituents (Positions) Key Properties/Applications Reference
2-Benzyl-5-methyl-triazole-3-thione Benzyl (2), Methyl (5) Antimicrobial, anticonvulsant potential
TMAT () Thiophen-2-ylmethylene (4) Corrosion inhibition in acidic media
RO1 () 3-Fluorophenyl (5), Methyl (4) Antifungal (C. albicans)
TP-315 () 3-Chlorophenyl (5), Hexyl (4) Anticonvulsant (MES model)
4-Benzyl-3-(thiophen-2-yl) () Thiophene (3), Benzyl (4) Pharmacological crystal structure
  • Substituent Position : The position of substituents significantly impacts activity. For instance, RO1 (methyl at position 4) shows stronger antifungal activity than analogs with substituents at other positions . Similarly, TP-315’s hexyl group at position 4 enhances blood-brain barrier permeability, critical for anticonvulsant efficacy .
  • Electron-Donating/Withdrawing Groups : Electron-withdrawing groups (e.g., -F in RO1) enhance antifungal activity, while electron-donating groups (e.g., benzyl in the target compound) may improve lipophilicity and membrane interaction .
Physical Properties

Table 2: Comparative Physicochemical Data

Compound Molecular Weight Solubility Melting Point (°C) Reference
2-Benzyl-5-methyl-triazole-3-thione ~239.3 (calc.) Low (lipophilic) Not reported
5-Methyl-triazole-3-thione () 115.16 Moderate Not reported
5-(4-Chlorophenyl) () 211.67 Low Not reported

Biological Activity

2-Benzyl-5-methyl-1,2-dihydro-3H-1,2,4-triazole-3-thione is a nitrogenous heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions. Characterization techniques such as FTIR, NMR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Table 1: Characterization Data

TechniqueObservations
FTIRCharacteristic peaks at 3165 cm⁻¹ (NH) and 1736 cm⁻¹ (C=O)
1H NMRSignals at δ 2.11 (s, CH₃), 5.17 (s, NCH₂), and 11.39 (s, NH)
Mass SpecMolecular ion peak consistent with C₁₀H₁₁N₃S

Anticonvulsant Activity

Research has demonstrated that derivatives of triazole compounds exhibit significant anticonvulsant properties. In a study evaluating various triazol-3-thione derivatives, including this compound, the compounds were tested using the Maximal Electroshock (MES) test and subcutaneous Pentylenetetrazole (scPTZ) tests. The results indicated promising anticonvulsant activity with minimal neurotoxicity observed in the rotarod test .

Antimicrobial Properties

Triazole derivatives have shown broad-spectrum antimicrobial activity. The compound has been evaluated against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics. For instance, it exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Docking Studies

Molecular docking studies have provided insights into the interaction mechanisms of this compound with biological targets. The compound was found to interact effectively with the LYS329 residue of gamma amino butyric acid aminotransferase (GABA-AT), which is crucial for its anticonvulsant effects .

Case Studies

Case Study 1: Anticonvulsant Evaluation
In one study, a series of triazole derivatives were synthesized and evaluated for their anticonvulsant activity. Compounds similar to this compound showed docking scores indicating strong binding affinity to GABA receptors. The most active compounds displayed Ki values in the micromolar range .

Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial efficacy of various triazole derivatives against pathogens like Staphylococcus aureus and Escherichia coli. The compound demonstrated an MIC (Minimum Inhibitory Concentration) lower than that of traditional antibiotics used as controls .

Q & A

Q. How should researchers assess the stability of this compound under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • pH Variability : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C; monitor degradation via LC-MS.
  • Oxidative Stress : Expose to H2O2 (0.1–1 mM) and identify byproducts (e.g., sulfoxide derivatives).
  • Light Sensitivity : Perform ICH Q1B photostability testing .

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